
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. Various catalysts, such as FeCl3, can be used to facilitate the reaction . The reaction conditions often include the use of solvents like toluene and temperatures around 110°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be facilitated by reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with microbial cell walls or DNA, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to 3-(1,3-Benzoxazol-2-yl)-1,4-dimethylpyridin-1-ium iodide include other benzoxazole derivatives such as:
2-Substituted Benzoxazoles: These compounds have similar structures but different substituents, leading to varied properties and applications.
Benzothiazoles: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring, resulting in different chemical properties.
Benzimidazoles: These compounds have a nitrogen atom in place of the oxygen atom in the oxazole ring, also leading to different properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74292-36-7 |
|---|---|
Molecular Formula |
C14H13IN2O |
Molecular Weight |
352.17 g/mol |
IUPAC Name |
2-(1,4-dimethylpyridin-1-ium-3-yl)-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C14H13N2O.HI/c1-10-7-8-16(2)9-11(10)14-15-12-5-3-4-6-13(12)17-14;/h3-9H,1-2H3;1H/q+1;/p-1 |
InChI Key |
JSZSLRBHOQQXLS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3O2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


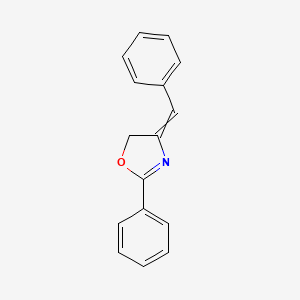

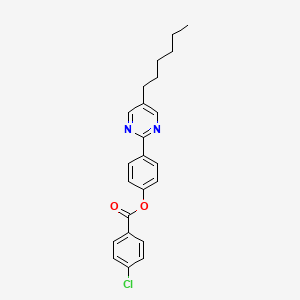


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)



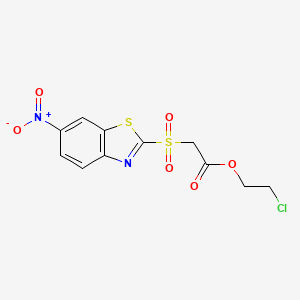
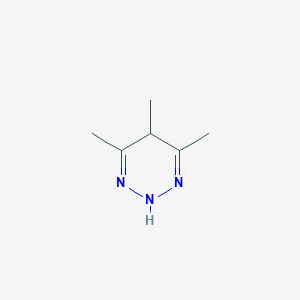
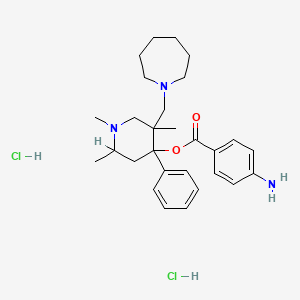

![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
